(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1899976
CAS No.
223906-37-4
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

CAS Number

223906-37-4

Product Name

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1

InChI Key

URUDVMKJOXKZHR-GFCCVEGCSA-N

SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone compound with the molecular formula C16H15NO2C_{16}H_{15}NO_2. It features a five-membered heterocyclic ring containing one nitrogen atom and is characterized by two phenyl groups and a methyl substituent on the oxazolidinone skeleton. This compound is significant in organic chemistry, particularly in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.

  • Chiral Building Block

    The presence of a chiral center (designated by (R) in the name) makes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one a valuable building block for the synthesis of other chiral molecules. Chiral molecules are essential in drug development as they can interact with biological targets in a specific way. This compound could potentially serve as a starting material for the synthesis of new drugs or other bioactive molecules.

  • Asymmetric Synthesis

    The chiral nature of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could also be exploited in asymmetric synthesis reactions. Asymmetric synthesis allows for the selective production of one enantiomer (mirror image) of a molecule over the other. This is crucial in many areas of research, particularly in drug development where only one enantiomer may have the desired therapeutic effect.

  • Investigation of Oxazolidinone Properties

    Research on (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could contribute to a broader understanding of the properties and potential applications of oxazolidinones in general. By studying its reactivity and biological activity, researchers can gain insights into the design and development of new oxazolidinone-based drugs with various therapeutic applications.

The chemical reactivity of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one primarily involves nucleophilic substitutions and carbonylation reactions. For instance, it can undergo cyclocarbonylation, where carbon monoxide is inserted into the nitrogen atom of the oxazolidinone ring. The reaction conditions typically involve solvents such as 1,2-dimethoxyethane at elevated temperatures and pressures, leading to high yields of the desired product .

Moreover, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can act as a chiral auxiliary in various reactions, facilitating the synthesis of enantiomerically enriched compounds through its ability to form stable intermediates.

Research indicates that oxazolidinones possess notable biological activities, particularly as antibacterial agents. The structure of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one allows it to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is similar to that of other oxazolidinone derivatives, which have been developed into clinically important antibiotics like linezolid .

Additionally, studies have shown that this compound exhibits potential anti-inflammatory properties, which may be attributed to its ability to modulate immune responses.

The synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can be achieved through several methods:

  • Direct Carbonylation: This method involves reacting β-amino alcohols with carbon monoxide in the presence of palladium catalysts. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the oxazolidinone ring .
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries during reactions can lead to the formation of this compound with high enantioselectivity. The use of protecting groups and subsequent deprotection steps are common in this approach .
  • Alternative Synthetic Routes: Other methods include using activated carbonyl derivatives instead of carbon monoxide or employing different catalytic systems that allow for milder reaction conditions .

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one finds applications primarily in medicinal chemistry as a chiral building block for synthesizing various pharmaceuticals. Its role as a chiral auxiliary is particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for drug development.

Furthermore, due to its antibacterial properties, it serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Interaction studies involving (R)-4-Methyl-5,5-diphenyloxazolidin-2-one focus on its binding affinity with biological targets such as ribosomal RNA. These studies help elucidate its mechanism of action as an antibiotic and its potential interactions with other drugs or biological molecules.

Research has shown that modifications to the oxazolidinone structure can influence its biological activity and interaction profiles, making it essential for further investigation in drug design .

Several compounds exhibit structural similarities to (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneOxazolidinoneContains isopropyl group; used as chiral auxiliary
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneOxazolidinoneLacks diphenyl groups; different steric properties
(4R,5S)-cis-4,5-Diphenyloxazolidin-2-oneOxazolidinoneDifferent stereochemistry; potential variations in biological activity
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneOxazolidinoneSimilar methyl substitution; different chirality

The unique combination of two phenyl groups and a methyl substituent distinguishes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one from other similar compounds. This structural arrangement contributes to its specific reactivity and biological properties.

Mechanistic Foundation and Stereochemical Control

The synthesis from norephedrine precursors operates through an intramolecular chiral relay mechanism where the stereochemistry of the norephedrine fragment is not directly responsible for the diastereoselectivity, but rather the configuration of the methyl group at the carbon-5 position is relayed and inverted through the conformation of the achiral isopropyl group on the adjacent nitrogen [3] [4]. This unique mechanism enables precise control over the formation of new stereocenters, resulting in exceptional diastereoselectivities exceeding 90% in most cases.

The key transformations involve reductive alkylation of (1R,2S)-norephedrine with acetone, followed by nitrogen-nitrosation, reduction, and subsequent cyclization to form the oxazolidinone ring system [3]. Under optimized conditions, treatment of (S)-phenylalaninol, (S)-phenylglycinol, (S)-valinol, and (1S,2R)-norephedrine with ethyl carbonate under microwave irradiation provides efficient access to various oxazolidin-2-ones with significantly improved yields and reduced reaction times [5].

Reaction Conditions and Optimization

Microwave-assisted synthesis has emerged as a particularly advantageous approach for norephedrine-derived oxazolidinone formation [5]. The optimal conditions involve treating the norephedrine precursor with ethyl carbonate under specific microwave reaction parameters, leading to efficient cyclization with yields ranging from 45% to 98% depending on the substrate and reaction conditions. The methodology demonstrates remarkable efficiency, with reaction times reduced from hours to minutes compared to conventional heating methods.

The asymmetric aldol addition reactions using these norephedrine-derived auxiliaries proceed through titanium-mediated processes, where treatment with titanium tetrachloride, triethylamine, and various aldehydes at 0°C generates aldol adducts with diastereoselectivities ranging from 8:1 to greater than 99:1, favoring the formation of the non-Evans syn configuration [3]. This stereochemical preference arises from the unique conformational constraints imposed by the norephedrine framework.

Synthetic Applications and Product Formation

The norephedrine-derived oxazolidinone methodology has found extensive application in the asymmetric synthesis of functionalized alpha-amino-beta-hydroxy acids and derivatives [2] [6]. The key steps include nucleophilic epoxidation of the oxazolidine precursor and subsequent nucleophilic opening of the epoxy acid intermediate with ammonia, both reactions proceeding with complete regio- and diastereoselectivity. High-yield preparation of target aldehydes is accomplished using standard procedures, with the complementary syn aldehyde obtained through alkaline isomerization of cis oxazolidinone to the trans configuration.

The synthetic utility extends to the formal total synthesis of complex natural products and pharmaceutically relevant compounds. For instance, the methodology has been successfully applied to the formal total synthesis of the monocyclic beta-lactam antibiotic carumonam, demonstrating its broader synthetic utility [2]. The versatility of the approach is further exemplified in the diastereo- and enantioselective synthesis of functionalized 3,4-cis-beta-lactams, where key steps include potassium hypochlorite epoxidation and lithium dimethylcuprate addition, both proceeding regio- and stereoselectively with 98% selectivity and high yields [6].

Catalytic Asymmetric Cyclization Strategies

Catalytic asymmetric cyclization strategies for oxazolidinone synthesis have evolved significantly, with rhodium-catalyzed methodologies emerging as particularly powerful approaches for accessing enantioenriched oxazolidinone scaffolds [7] [8] [9] [10]. These methods offer distinct advantages in terms of atom economy, reaction efficiency, and the ability to generate complex molecular architectures through carefully designed cascade processes.

Rhodium-Catalyzed Asymmetric Ring-Opening Strategies

The rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes with sodium cyanate represents a breakthrough methodology for synthesizing chiral oxazolidinone scaffolds [7] [9]. This innovative approach utilizes a domino sequence involving rhodium(I)-catalyzed asymmetric ring-opening with sodium cyanate as a novel nucleophile, followed by intramolecular cyclization to generate oxazolidinone products with excellent enantioselectivities and trans stereochemistry.

The reaction mechanism proceeds through initial coordination of the rhodium catalyst to the oxabicyclic alkene, followed by nucleophilic attack of cyanate to open the bicyclic system. The resulting intermediate undergoes spontaneous intramolecular cyclization to form the five-membered oxazolidinone ring with high stereochemical fidelity. Under optimized conditions using [Rh(cod)Cl]2 as the catalyst precursor and appropriate chiral ligands, the methodology delivers oxazolidinone products with enantioselectivities exceeding 90% and yields up to 81%, even for sterically demanding substrates [7].

Carbon-Hydrogen Amination Approaches

Rhodium-catalyzed carbon-hydrogen amination of N-mesyloxycarbamates provides an alternative route to oxazolidinone formation through direct functionalization of carbon-hydrogen bonds [10]. This methodology employs rhodium(II) carboxylate catalysts to facilitate intramolecular carbon-hydrogen amination reactions, affording oxazolidinones in good to excellent yields under environmentally benign conditions.

The reaction utilizes potassium carbonate as the base, forming biodegradable potassium mesylate as the only significant by-product [10]. This approach enables the production of electron-rich, electron-deficient, aromatic, and heteroaromatic oxazolidinones with high efficiency. Conformationally restricted cyclic secondary N-mesyloxycarbamates furnish cis-oxazolidinones in high yields and selectivity, while trans-oxazolidinones can be prepared from acyclic secondary N-mesyloxycarbamates using Rh2(oct)4 as the catalyst.

Carbon Dioxide Utilization in Asymmetric Synthesis

The development of catalytic asymmetric carbon dioxide utilization reactions for enantioselective oxazolidinone synthesis represents an important advancement in sustainable synthetic methodology [8] [11]. These approaches employ BINOL-derived chiral bifunctional selenide catalysts bearing hydroxyl groups to facilitate asymmetric bromocyclizations of in situ generated carbamic acids from carbon dioxide and allylamines.

The methodology achieves good enantioselectivities through careful optimization of the catalyst structure and reaction conditions [8] [11]. The chiral selenide catalyst not only activates the electrophilic brominating agent but also provides the necessary chiral environment for asymmetric induction. This dual functionality enables the formation of chiral 2-oxazolidinone products as important pharmaceutical building blocks through sustainable carbon dioxide incorporation.

Transition Metal-Catalyzed Domino Processes

Advanced catalytic strategies have been developed utilizing transition metal-catalyzed domino reactions to access complex oxazolidinone structures [12] [13]. Palladium-catalyzed reactions of propargylamine derivatives with carbon dioxide represent one such approach, where Pd(OAc)2 serves as the optimal catalyst for oxazolidinone formation [12]. The reaction can be conducted under mild conditions, and using tri-tert-butylphosphine as a ligand with Pd2(dba)3 results in exclusive formation of the desired oxazolidinone in 90% yield.

Sequential catalytic asymmetric transfer hydrogenation-carboxylative cyclization has emerged as another powerful strategy for constructing chiral 4-fluoroalkyl 2-oxazolidinones with high enantioselectivity [13]. This methodology represents a rare example of catalytic asymmetric sequential reactions using carbon dioxide as a C1 synthon, demonstrating the versatility of transition metal catalysis in oxazolidinone synthesis.

Large-Scale Industrial Production Protocols

The development of large-scale industrial production protocols for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and related oxazolidinone derivatives requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance [14] [15] [16] [17]. Industrial synthesis must balance the need for high enantiomeric purity with practical considerations such as raw material availability, equipment limitations, and waste management.

Process Development and Scale-Up Strategies

Industrial-scale oxazolidinone synthesis has been successfully demonstrated through the development of concise, environmentally benign, and cost-effective routes [16] [17]. A notable example involves the kilogram-scale synthesis of novel oxazolidinone antibacterial candidates, where the optimized synthetic strategy achieved an overall yield of 27.6% through seven sequential transformations with only five solid-liquid isolations, representing a significant improvement from the initial 2.3% yield [16].

The key to successful scale-up lies in optimizing synthetic strategies that bypass time-consuming and laborious procedures for intermediate isolation and purification [16]. Industrial processes typically employ continuous flow methodologies where feasible, as these approaches provide better heat and mass transfer characteristics, improved mixing efficiency, and enhanced safety profiles compared to traditional batch processes [17].

Process optimization studies have demonstrated that multikilogram quantities of active pharmaceutical ingredients can be produced with high purity through careful attention to reaction engineering principles [16] [17]. The methodology emphasizes the importance of controlling gaseous nitrogen release rates and reaction mixture temperatures during critical transformation steps, thereby providing essential safety guarantees for large-scale operations.

Environmental Impact and Sustainability Measures

Modern industrial oxazolidinone production increasingly emphasizes green chemistry principles and environmental sustainability [21] [19] [20]. Solvent-free synthesis methodologies have been developed that eliminate organic solvents entirely, reducing both environmental impact and operational costs. These approaches often employ mechanochemical activation through high-speed ball milling to achieve desired reaction rates without traditional heating methods [20].

Ionic solid catalysts have emerged as environmentally benign alternatives to traditional Lewis acid catalysts [19]. These catalysts, synthesized from renewable feedstocks such as melamine, triethylamine, and alkyl dihalides, demonstrate excellent reusability over multiple reaction cycles without significant decrease in catalytic efficiency. Under optimized conditions, conversions up to 92.4% and yields of 84.7% can be achieved using these sustainable catalyst systems.

Carbon dioxide utilization represents another important sustainability consideration in industrial oxazolidinone production [22] [23]. Recent advances have focused on developing efficient fabrication methods for oxazolidinones through carboxylative cyclization with carbon dioxide, effectively converting this greenhouse gas into valuable chemical feedstock. These methodologies require careful optimization of pressure, temperature, and catalyst loading to achieve economically viable conversion rates while maintaining product quality standards.

Quality Control and Process Analytical Technology

Industrial oxazolidinone production demands rigorous quality control measures to ensure consistent enantiomeric purity, chemical purity, and appropriate particle size distribution for pharmaceutical applications [14] [16]. Process analytical technology (PAT) has become essential for monitoring critical quality attributes in real-time, enabling rapid response to process deviations and ensuring consistent product quality.

Advanced analytical techniques including in-line nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chromatographic methods are routinely employed to monitor reaction progress and product formation [16] [18]. These analytical tools enable implementation of statistical process control methodologies that maintain product quality within narrow specification limits while optimizing process efficiency.

Computational fluid dynamics modeling has proven valuable for understanding mixing characteristics, heat transfer profiles, and mass transfer limitations in large-scale reactors [18]. This information guides equipment design decisions and process parameter optimization to ensure uniform reaction conditions throughout the reactor volume, thereby maintaining consistent product quality and yield across different production scales.

XLogP3

3.2

Wikipedia

(4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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